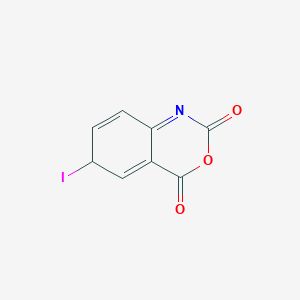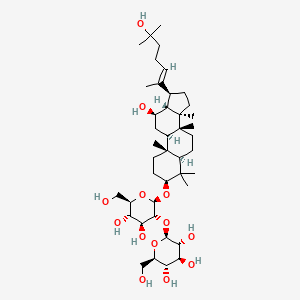
Pseudoginsenoside Rg3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudoginsenoside Rg3 is a naturally occurring compound found in the roots of Panax ginseng, a traditional medicinal herb widely used in Asian countries. It belongs to the class of ginsenosides, which are triterpene saponins known for their diverse pharmacological activities. This compound has gained significant attention due to its potential therapeutic effects, including anti-inflammatory, anti-tumor, and immune-boosting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pseudoginsenoside Rg3 can be synthesized through a series of chemical reactions involving the hydrolysis of ginsenoside Rb1. The process typically involves the use of specific enzymes or acidic conditions to cleave the glycosidic bonds in ginsenoside Rb1, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the steaming and drying of white ginseng. The ginseng is steamed in a hermetically sealed container at 98°C for 30 hours, dried, and then further processed by steaming for another 30-45 hours. This method selectively increases the content of this compound along with other minor ginsenosides .
Chemical Reactions Analysis
Types of Reactions
Pseudoginsenoside Rg3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activities. For example, oxidation of this compound can lead to the formation of compounds with improved anti-tumor properties .
Scientific Research Applications
Pseudoginsenoside Rg3 has been extensively studied for its scientific research applications in various fields:
Mechanism of Action
The mechanism of action of pseudoginsenoside Rg3 involves its interaction with multiple molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation. Additionally, this compound can inhibit the nuclear factor kappa B (NF-κB) signaling pathway, leading to reduced inflammation and enhanced apoptosis in cancer cells .
Comparison with Similar Compounds
Pseudoginsenoside Rg3 is unique among ginsenosides due to its specific structural features and pharmacological activities. Similar compounds include:
Ginsenoside Rg1: Known for its neuroprotective and anti-fatigue effects.
Ginsenoside Rh2: Exhibits potent anti-cancer properties.
Ginsenoside Rb1: Has anti-inflammatory and anti-diabetic effects.
Compared to these compounds, this compound stands out for its ability to modulate multiple signaling pathways and its potential in treating a wide range of diseases .
Properties
Molecular Formula |
C42H72O13 |
|---|---|
Molecular Weight |
785.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-21(10-9-14-38(2,3)51)22-11-16-42(8)29(22)23(45)18-27-40(6)15-13-28(39(4,5)26(40)12-17-41(27,42)7)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/b21-10+/t22-,23-,24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42-/m1/s1 |
InChI Key |
SYVULVCIDUGXBU-HAUWQUGRSA-N |
Isomeric SMILES |
C/C(=C\CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


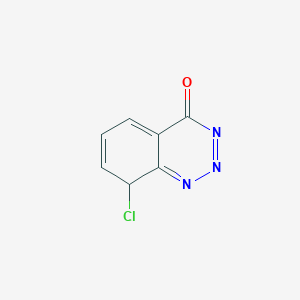

![4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12365990.png)
![S-[2-[[2-[[2-[[2-[[1-[[1-[[1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12365998.png)
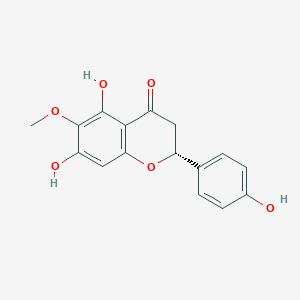

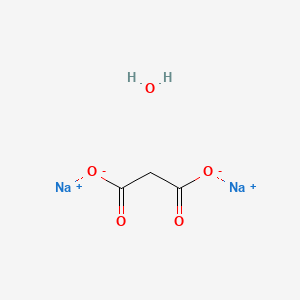

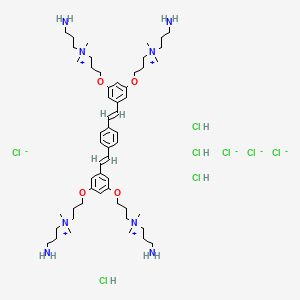


![(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12366041.png)

